3-phenethyl-3,4-dihydrobenzo[3,4]chromeno[8,7-e][1,3]oxazin-6(2H)-one
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Overview
Description
3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE is a complex organic compound with the molecular formula C23H19NO3. It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE can be achieved through conventional methods as well as solvent-free microwave thermolysis. The conventional method involves the reaction of phenethylamine with appropriate aldehydes and ketones under acidic or basic conditions . The solvent-free microwave thermolysis is a more convenient, rapid, and high-yielding method that is also environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the microwave-assisted method due to its efficiency and reduced environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazine ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its potential use as an anti-inflammatory and antibacterial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its anti-inflammatory and neuroprotective effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of specific neurotransmitters and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: Known for their anti-inflammatory and antibacterial properties.
3,4-Dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine: Exhibits selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase.
Uniqueness
3-PHENETHYL-3,4-DIHYDRO-2H,6H-BENZO[3,4]CHROMENO[8,7-E][1,3]OXAZIN-6-ONE is unique due to its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C23H19NO3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(2-phenylethyl)-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H19NO3/c25-23-19-9-5-4-8-17(19)18-10-11-21-20(22(18)27-23)14-24(15-26-21)13-12-16-6-2-1-3-7-16/h1-11H,12-15H2 |
InChI Key |
QMUAMDYXCZAVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CCC5=CC=CC=C5 |
Origin of Product |
United States |
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